Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate
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Overview
Description
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ethyl ester group attached to a 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. The specific structure of this compound includes a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted pyridine derivatives, such as nitropyridine and bromopyridine.
Scientific Research Applications
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors in biological systems, leading to its observed biological activities. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2-phenylethyl)butanoate: This compound has a similar structure but with a phenyl group instead of a pyridinyl group.
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound contains a dioxopyrrolidinyl group instead of a pyridinyl group.
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: This compound has a similar pyridinyl group but with a different carbon chain length.
Uniqueness
Ethyl 3-oxo-2-(2-(2-pyridinyl)ethyl)butanoate is unique due to the presence of the pyridinyl group, which imparts specific chemical and biological properties. The pyridine ring can participate in various chemical reactions and interactions with biological targets, making this compound valuable in research and industrial applications.
Properties
CAS No. |
92041-81-1 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(2-pyridin-2-ylethyl)butanoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)12(10(2)15)8-7-11-6-4-5-9-14-11/h4-6,9,12H,3,7-8H2,1-2H3 |
InChI Key |
HXTPGVVMOXURSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=N1)C(=O)C |
Origin of Product |
United States |
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